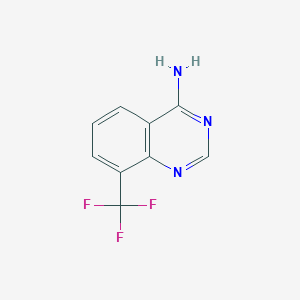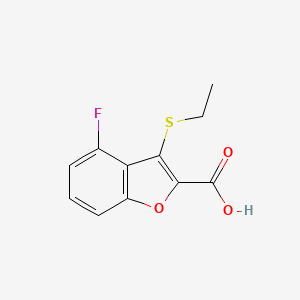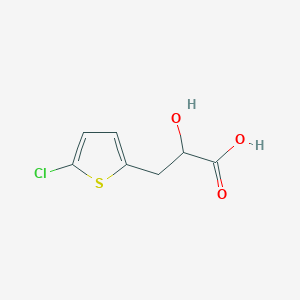
8-(Trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
One common synthetic route involves the following steps :
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
8-(Trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated quinazoline derivatives and nucleophiles like amines or thiols to introduce different functional groups.
Major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 8-(Trifluoromethyl)quinazolin-4-amine, have shown promise as potential therapeutic agents for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways :
Molecular Targets: This compound has been shown to inhibit enzymes such as tyrosine kinases and DNA helicases, which are involved in cell signaling and DNA replication, respectively.
Pathways: By inhibiting these enzymes, this compound can disrupt cell proliferation and induce apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
8-(Trifluoromethyl)quinazolin-4-amine can be compared with other quinazoline derivatives to highlight its uniqueness :
Similar Compounds: Other quinazoline derivatives include 2-(Trifluoromethyl)quinazolin-4-amine, 6-(Trifluoromethyl)quinazolin-4-amine, and 4-(Trifluoromethyl)quinazolin-2-amine.
Uniqueness: The presence of the trifluoromethyl group at the 8th position and the amine group at the 4th position imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-7(6)14-4-15-8(5)13/h1-4H,(H2,13,14,15) |
Clave InChI |
FGYCIXPJUBHGOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)


![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)


